REACTION_CXSMILES
|
C([Li])CCC.[Cl:6][C:7]1[CH:12]=[C:11]([F:13])[CH:10]=[CH:9][C:8]=1I.C[O:16][B:17](OC)[O:18]C.Cl>C1COCC1>[Cl:6][C:7]1[CH:12]=[C:11]([F:13])[CH:10]=[CH:9][C:8]=1[B:17]([OH:18])[OH:16]
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Name
|
|
Quantity
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14.7 mL
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Type
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reactant
|
Smiles
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C(CCC)[Li]
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Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
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ClC1=C(C=CC(=C1)F)I
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Name
|
|
Quantity
|
120 mL
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Type
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solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
8.7 mL
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Type
|
reactant
|
Smiles
|
COB(OC)OC
|
Name
|
|
Quantity
|
200 mL
|
Type
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reactant
|
Smiles
|
Cl
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
|
was added over twenty minutes
|
Type
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EXTRACTION
|
Details
|
extracted into EtOAc
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Type
|
EXTRACTION
|
Details
|
The EtOAc was then extracted with NaOH (1 N, 4×100 mL), which
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC(=C1)F)B(O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |